molecular formula C23H21N3O5 B3011749 (E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 326884-25-7

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B3011749
CAS No.: 326884-25-7
M. Wt: 419.437
InChI Key: WWGLYYFBGKRSDN-QPJJXVBHSA-N
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Description

(E)-3-(4-Cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a nitro group at the 6-position and a 4-cinnamylpiperazine-1-carbonyl moiety at the 3-position of the coumarin scaffold.

Properties

IUPAC Name

6-nitro-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-22(20-16-18-15-19(26(29)30)8-9-21(18)31-23(20)28)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGLYYFBGKRSDN-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-cinnamylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic compound that incorporates structural features of piperazine, cinnamyl, and chromenone. This unique combination may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name 3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]chromen-2-one
Molecular Formula C23H22N2O3
CAS Number 325779-69-9
Molecular Weight 374.44 g/mol

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The precise mechanisms remain under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Neuroprotective Effects

In animal models, the compound has demonstrated neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Studies

  • Anticancer Efficacy in Breast Cancer Models
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value determined at 15 µM.
  • Neuroprotection in Rodent Models
    • In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential for neuroprotective applications.
  • Antimicrobial Activity Assessment
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Biological Activity Unique Features
4-Cinnamylpiperazine Moderate neuroactivityLacks chromenone structure
Chromenone Derivatives Varying anticancer propertiesDifferent substituents may alter activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structure can be compared to three main classes of coumarin derivatives:

Piperazine-Carbonyl Derivatives: describes 3-(4-(sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one, where the piperazine is sulfonylated. In contrast, triazole-substituted coumarins (e.g., 8r, 8s in ) feature rigid heterocycles, which may reduce conformational flexibility compared to the cinnamylpiperazine group .

Nitro-Substituted Coumarins: 6-Nitro-3-(2-aminothiazol-4-yl)-2H-chromen-2-one () shares the nitro group but replaces the piperazine-carbonyl with a thiazole ring. The nitro group is a strong electron-withdrawing substituent, common in bioactive coumarins, influencing electronic distribution and reactivity .

Schiff Base Derivatives: Compounds like (E)-3-(2-((4-fluorobenzylidene)amino)thiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 4, ) incorporate Schiff base linkages. These derivatives often exhibit enhanced antibacterial and anticancer activities compared to non-Schiff base analogs, suggesting that the cinnamylpiperazine group may offer distinct binding modes .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Key Substituents Reference
(E)-Target Compound Not reported ~479 (estimated) 6-NO₂, 4-cinnamylpiperazine N/A
8r (Triazole-substituted) 180–182 ~521 8-OCH₃, triazole
SVN 3 (Chloro-Schiff base) Not reported 412 6-NO₂, 4-Cl-benzylidene
3-(4-Sulphonylpiperazine-carbonyl) Not reported ~400 (estimated) 4-SO₂R-piperazine
  • Solubility : The cinnamylpiperazine group likely increases lipophilicity compared to sulfonylated piperazines () or hydrophilic triazoles (). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Stability : Nitro groups in coumarins (e.g., C5 in ) are associated with stability under physiological conditions, though electron-deficient scaffolds may react with nucleophiles .

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